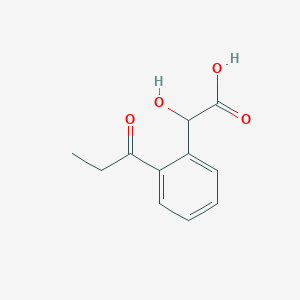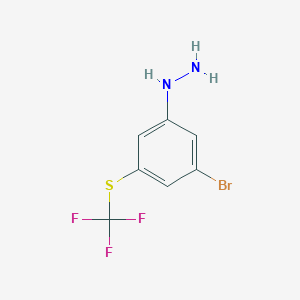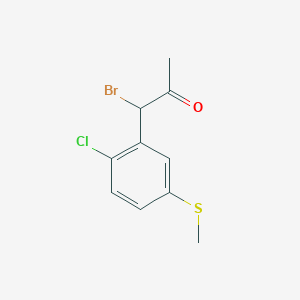
1-Chloro-2-(3-chloropropyl)-5-ethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-(3-chloropropyl)-5-ethoxybenzene is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a chlorine atom, a 3-chloropropyl group, and an ethoxy group. The molecular formula of this compound is C11H14Cl2O, and it is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
The synthesis of 1-Chloro-2-(3-chloropropyl)-5-ethoxybenzene can be achieved through several synthetic routes. One common method involves the alkylation of 1-chloro-2-ethoxybenzene with 3-chloropropyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to achieve the desired product quality.
化学反応の分析
1-Chloro-2-(3-chloropropyl)-5-ethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. For example, treatment with sodium hydroxide can lead to the formation of 1-hydroxy-2-(3-hydroxypropyl)-5-ethoxybenzene.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding alkane derivatives. For instance, catalytic hydrogenation in the presence of palladium on carbon can reduce the chloropropyl group to a propyl group.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., hydrogen gas with palladium catalyst). The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-Chloro-2-(3-chloropropyl)-5-ethoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for the treatment of various diseases. Its unique chemical structure makes it a valuable scaffold for drug design and development.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties. It is also employed as a starting material for the synthesis of other industrial chemicals.
作用機序
The mechanism of action of 1-Chloro-2-(3-chloropropyl)-5-ethoxybenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity and function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
類似化合物との比較
1-Chloro-2-(3-chloropropyl)-5-ethoxybenzene can be compared with other similar compounds, such as:
1-Chloro-2-(3-chloropropyl)benzene: This compound lacks the ethoxy group, which may result in different chemical and biological properties.
1-Chloro-2-(3-chloropropyl)-4-ethoxybenzene: The position of the ethoxy group is different, which can affect the compound’s reactivity and interactions with other molecules.
1-Chloro-2-(3-chloropropyl)-5-methoxybenzene: The methoxy group is smaller than the ethoxy group, potentially leading to variations in the compound’s physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C11H14Cl2O |
|---|---|
分子量 |
233.13 g/mol |
IUPAC名 |
2-chloro-1-(3-chloropropyl)-4-ethoxybenzene |
InChI |
InChI=1S/C11H14Cl2O/c1-2-14-10-6-5-9(4-3-7-12)11(13)8-10/h5-6,8H,2-4,7H2,1H3 |
InChIキー |
PUPAXLYDUKGMRL-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C(C=C1)CCCCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate ((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL)methanesulfonate](/img/structure/B14050315.png)





![(1-Methyl-1H-pyrrolo[3,2-C]pyridin-7-YL)boronic acid](/img/structure/B14050348.png)
